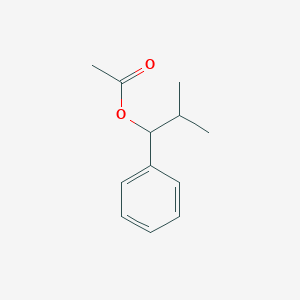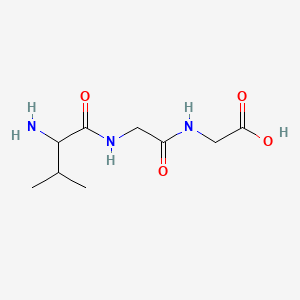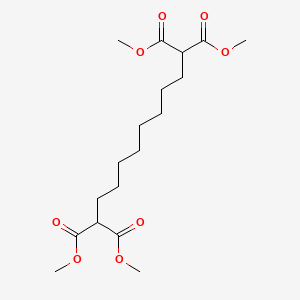
(2-Methyl-1-phenylpropyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-phenylpropyl) acetate can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-phenylpropanol with acetic acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial biotransformations. Various microbial strains, such as Saccharomyces cerevisiae, are employed to convert prochiral or racemic substrates into optically pure this compound through enantioselective hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-1-phenylpropyl) acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-phenylpropionic acid.
Reduction: Reduction reactions can convert it back to 2-methyl-2-phenylpropanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-2-phenylpropionic acid.
Reduction: 2-Methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methyl-1-phenylpropyl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving microbial biotransformations and enzyme catalysis.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2-Methyl-1-phenylpropyl) acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into different metabolites. These metabolites can then exert their effects through interactions with cellular receptors and signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-phenylpropionic acid
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenyl-1-propanol
Comparison: (2-Methyl-1-phenylpropyl) acetate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its analogs. For instance, while 2-Methyl-3-phenylpropionic acid is an acid, this compound is an ester, leading to differences in reactivity and applications .
Propriétés
Numéro CAS |
5706-87-6 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(2-methyl-1-phenylpropyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(14-10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
Clé InChI |
UMFZMZGXBJNXDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=CC=C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-](/img/structure/B11967796.png)

![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)
![(5Z)-3-Benzyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967813.png)

![4-[(2-Hydroxybenzylidene)amino]phenol](/img/structure/B11967822.png)
![4-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B11967838.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967860.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien](/img/structure/B11967870.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967884.png)
![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
